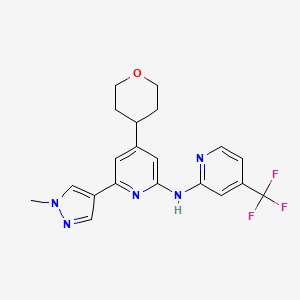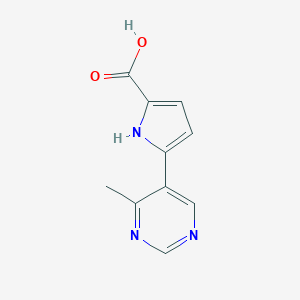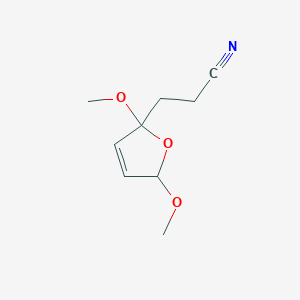
3-(2-Fluorophenyl)-4-(methylsulfonyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Fluorofenil)-4-(metilsulfonil)-1H-pirazol es un compuesto orgánico que pertenece a la clase de los pirazoles. Los pirazoles son compuestos heterocíclicos de cinco miembros que contienen dos átomos de nitrógeno en las posiciones 1 y 2. La presencia de un grupo fluorofenilo y un grupo metilsulfonil en la estructura de este compuesto lo hace único y potencialmente útil en diversas aplicaciones químicas y biológicas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 3-(2-Fluorofenil)-4-(metilsulfonil)-1H-pirazol típicamente implica los siguientes pasos:
Formación del anillo pirazol: Esto se puede lograr mediante la reacción de hidracina con una 1,3-dicetona o un compuesto carbonílico α,β-insaturado.
Introducción del grupo fluorofenilo: Este paso implica la sustitución de un átomo de hidrógeno en el anillo pirazol por un grupo fluorofenilo, a menudo utilizando una reacción de acoplamiento cruzado catalizada por paladio.
Introducción del grupo metilsulfonil: Esto se puede hacer reaccionando el compuesto intermedio con un cloruro de metilsulfonilo en presencia de una base como trietilamina.
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto probablemente implicarían la optimización de las rutas sintéticas anteriores para asegurar un alto rendimiento y pureza. Esto podría incluir el uso de reactores de flujo continuo, síntesis automatizada y técnicas de purificación como cromatografía y cristalización.
Análisis De Reacciones Químicas
Tipos de Reacciones
3-(2-Fluorofenil)-4-(metilsulfonil)-1H-pirazol puede sufrir varios tipos de reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar derivados de sulfona.
Reducción: Las reacciones de reducción pueden convertir el grupo sulfonilo en un grupo sulfuro.
Sustitución: El grupo fluorofenilo se puede sustituir por otros grupos funcionales a través de reacciones de sustitución aromática nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Se pueden utilizar agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.
Sustitución: Los nucleófilos como aminas o tioles se pueden utilizar en presencia de una base.
Principales Productos Formados
Oxidación: Derivados de sulfona.
Reducción: Derivados de sulfuro.
Sustitución: Varios derivados de pirazol sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
3-(2-Fluorofenil)-4-(metilsulfonil)-1H-pirazol tiene varias aplicaciones de investigación científica:
Química: Se puede utilizar como bloque de construcción en la síntesis de moléculas más complejas.
Biología: El compuesto se puede utilizar en el estudio de la inhibición enzimática y la unión a receptores debido a su estructura única.
Industria: Se puede utilizar en el desarrollo de nuevos materiales con propiedades específicas, como polímeros y recubrimientos.
Mecanismo De Acción
El mecanismo de acción de 3-(2-Fluorofenil)-4-(metilsulfonil)-1H-pirazol depende de su aplicación específica. En sistemas biológicos, puede actuar como un inhibidor enzimático o un ligando de receptor. El grupo fluorofenilo puede interactuar con bolsillos hidrofóbicos en proteínas, mientras que el grupo metilsulfonil puede formar enlaces de hidrógeno con residuos de aminoácidos. Estas interacciones pueden modular la actividad de la proteína diana o del receptor.
Comparación Con Compuestos Similares
Compuestos Similares
3-(2-Clorofenil)-4-(metilsulfonil)-1H-pirazol: Estructura similar pero con un átomo de cloro en lugar de un átomo de flúor.
3-(2-Bromofenil)-4-(metilsulfonil)-1H-pirazol: Estructura similar pero con un átomo de bromo en lugar de un átomo de flúor.
3-(2-Metilfenil)-4-(metilsulfonil)-1H-pirazol: Estructura similar pero con un grupo metilo en lugar de un átomo de flúor.
Unicidad
La presencia del átomo de flúor en 3-(2-Fluorofenil)-4-(metilsulfonil)-1H-pirazol lo hace único en comparación con sus análogos. Los átomos de flúor pueden alterar significativamente las propiedades electrónicas del compuesto, afectando su reactividad e interacciones con los objetivos biológicos.
Propiedades
Número CAS |
1447960-49-7 |
|---|---|
Fórmula molecular |
C10H9FN2O2S |
Peso molecular |
240.26 g/mol |
Nombre IUPAC |
5-(2-fluorophenyl)-4-methylsulfonyl-1H-pyrazole |
InChI |
InChI=1S/C10H9FN2O2S/c1-16(14,15)9-6-12-13-10(9)7-4-2-3-5-8(7)11/h2-6H,1H3,(H,12,13) |
Clave InChI |
YROGFXXYUPVIIE-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=C(NN=C1)C2=CC=CC=C2F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-2-(furan-2-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B11780724.png)



![Methyl 7-chloro-1-methoxydibenzo[b,d]furan-4-carboxylate](/img/structure/B11780761.png)


![Octahydro-1H-cyclopenta[b]pyridine-4-carboxylic acid](/img/structure/B11780775.png)



![3-[[4-(6-amino-7H-purin-8-yl)phenyl]carbamoyl]benzenesulfonyl fluoride](/img/structure/B11780800.png)


